2-Azabicyclo[2.2.1]heptan-3-ylmethanol
Overview
Description
2-Azabicyclo[2.2.1]heptan-3-ylmethanol is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Neuroexcitants
- Research Application : The compound is used in the synthesis of neuroexcitants like alpha-kainic acid and 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid. These substances are significant in neuroscience research due to their excitatory properties on neurons (Hodgson, Hachisu, & Andrews, 2005).
Versatile Synthons in Drug Candidates
- Research Application : Enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related compound, serve as versatile synthons in the synthesis of various drug candidates. Biocatalytic methods are used for synthesizing these enantiomers, highlighting their importance in pharmaceutical research (Holt-Tiffin, 2009).
Cycloaddition Reactions in Organic Synthesis
- Research Application : The compound's derivatives are used in cycloaddition reactions with phenyl azide, leading to various regioselective products. This process is instrumental in the field of organic synthesis, particularly for constructing complex molecular architectures (Malpass, Belkacemi, Griffith, & Robertson, 2002).
Anti-Bacterial Agents and β-Lactamase Inhibitors
- Research Application : Certain derivatives of 6-azabicyclo[3.2.0]hept-2-ene, a related structure, have shown potential as anti-bacterial agents and β-lactamase inhibitors. This application is significant in the development of new antimicrobial therapies (Singh & Cooper, 1994).
Muscarinic Receptor Ligands
- Research Application : Azabicyclic substituents, including the exo-azabicyclic[2.2.1]hept-3-yl substituent, have been found effective in developing muscarinic receptor ligands. These compounds have potential applications in treating Alzheimer's disease (Jenkins et al., 1992).
Synthesis of Heterocyclic Analogues
- Research Application : The synthesis and reactivity of 7-azabicyclo[2.2.1]hept-2-yl radicals, derivatives of the mentioned compound, have been explored for the synthesis of heterocyclic analogues of epibatidine, an alkaloid with analgesic properties (Gómez-Sánchez, Soriano, & Marco-Contelles, 2008).
Catalytic Applications in Organic Synthesis
- Research Application : The compound and its derivatives have been used in the ruthenium-catalyzed metathesis reaction, showcasing its utility in catalytic applications within organic synthesis (Ishikura, Hasunuma, & Saijo, 2004).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Mechanism of Action
Target of Action
It’s known that this compound can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Mode of Action
The mode of action of 2-Azabicyclo[2.2.1]hept-3-ylmethanol involves its interaction with various electrophilic reagents . For instance, the amide reacted with m-chloroperoxybenzoic acid (MCPBA) to give the epoxide as the major product .
Biochemical Pathways
The compound is involved in the synthesis of oxygenated 2-azabicyclo[221]heptanes , which suggests it may play a role in the formation of these bicyclic structures.
Result of Action
The compound’s reaction with various electrophilic reagents to give addition products suggests it may play a role in the formation of a range of polyfunctionalised bicyclic systems .
Biochemical Analysis
Biochemical Properties
2-Azabicyclo[2.2.1]hept-3-ylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2-Azabicyclo[2.2.1]hept-3-ylmethanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and overall metabolism .
Molecular Mechanism
At the molecular level, 2-Azabicyclo[2.2.1]hept-3-ylmethanol exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound has also been noted to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azabicyclo[2.2.1]hept-3-ylmethanol can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Azabicyclo[2.2.1]hept-3-ylmethanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold doses beyond which the compound can cause significant harm, including hepatotoxicity and neurotoxicity .
Metabolic Pathways
2-Azabicyclo[2.2.1]hept-3-ylmethanol is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for its metabolism. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 2-Azabicyclo[2.2.1]hept-3-ylmethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. For instance, it has been observed to accumulate in the liver, where it exerts its metabolic effects .
Subcellular Localization
The subcellular localization of 2-Azabicyclo[2.2.1]hept-3-ylmethanol is critical for its activity. It is directed to specific compartments or organelles within the cell, such as the mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications. This localization is essential for its role in modulating cellular processes and enzyme activities .
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGOIZORGVFPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol in the development of new catalytic systems?
A: (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol serves as a crucial starting material for synthesizing chiral AMPP ligands. [] These ligands exhibit promising enantioselectivity in rhodium-catalyzed asymmetric hydrogenation reactions, a fundamental process in the production of chiral compounds. [] The ability to control the chirality of molecules is paramount in pharmaceutical development, as enantiomers (mirror image molecules) can possess vastly different biological activities.
Q2: How does the structure of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol contribute to the properties of the resulting AMPP ligands?
A: The rigid bicyclic structure of (1R,3S,4S)-2-Azabicyclo[2.2.1]hept-3-ylmethanol and the presence of both nitrogen and oxygen atoms within its framework are key. These structural features allow for the controlled introduction of different phosphine groups during the synthesis of AMPP ligands. The specific arrangement of these phosphine groups, dictated by the starting material's structure, ultimately influences the steric environment around the metal center in the catalyst. This steric control plays a vital role in achieving high enantioselectivity during asymmetric hydrogenation reactions. []
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